Hydrazobenzene

Description

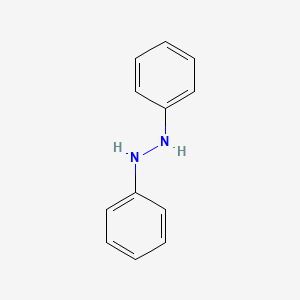

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-diphenylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1-10,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBQZXXMEJHZYMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NNC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2, Array | |

| Record name | 1,2-DIPHENYLHYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DIPHENYLHYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0263 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020710 | |

| Record name | 1,2-Diphenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2-diphenylhydrazine appears as orange powder or a bright orange crystalline solid. (NTP, 1992), Orange powder or a bright orange crystalline solid; [CAMEO], WHITE-TO-YELLOW CRYSTALS. | |

| Record name | 1,2-DIPHENYLHYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Diphenylhydrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/775 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-DIPHENYLHYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0263 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Decomposes (NTP, 1992), 293 °C at 760 mm Hg | |

| Record name | 1,2-DIPHENYLHYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DIPHENYLHYDRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2882 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 0.1 mg/mL at 64 °F (NTP, 1992), Slightly sol in benzene, deuterated dimethyl sulfoxide; insol in acetic acid; very soluble in ethanol, In water, 221 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: | |

| Record name | 1,2-DIPHENYLHYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DIPHENYLHYDRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2882 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DIPHENYLHYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0263 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.158 at 61 °F (NTP, 1992) - Denser than water; will sink, 1.158 at 16 °C/4 °C, 1.16 g/cm³ | |

| Record name | 1,2-DIPHENYLHYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DIPHENYLHYDRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2882 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DIPHENYLHYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0263 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00044 [mmHg], 4.4X10-4 mm Hg at 25 °C | |

| Record name | 1,2-Diphenylhydrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/775 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-DIPHENYLHYDRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2882 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Tablets from alcohol and ether, Colorless crystals | |

CAS No. |

122-66-7, 38622-18-3 | |

| Record name | 1,2-DIPHENYLHYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydrazobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038622183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3510 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazine, 1,2-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Diphenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrazobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.149 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIPHENYLHYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1G3CS09TUK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-DIPHENYLHYDRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2882 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DIPHENYLHYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0263 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

268 °F (NTP, 1992), 131 °C, decomposes, Decomposes at its melting point, into azobenzene and aniline., Heat of fusion at melting point= 1.7630X10+7 J/kmol | |

| Record name | 1,2-DIPHENYLHYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DIPHENYLHYDRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2882 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Fundamental Properties of Hydrazobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrazobenzene, also known as 1,2-diphenylhydrazine, is an important aromatic organic compound with significant applications in industrial chemistry and as a precursor in the synthesis of various dyes, pharmaceuticals, and other organic molecules. This technical guide provides an in-depth overview of the fundamental properties of this compound, including its chemical structure, physical characteristics, and chemical reactivity. Detailed experimental protocols for its synthesis and key reactions are provided, along with a summary of its spectroscopic data. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are working with or interested in this compound and its derivatives.

Chemical and Physical Properties

This compound is a crystalline solid that is sparingly soluble in water but shows good solubility in many organic solvents.[1] It is a relatively stable compound but is sensitive to air and light, which can cause oxidation to azobenzene (B91143).[2]

Physical Properties

The key physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical processes.

| Property | Value | References |

| Molecular Formula | C₁₂H₁₂N₂ | [3] |

| Molecular Weight | 184.24 g/mol | [4] |

| Appearance | White to pale yellow or orange crystalline solid/powder | [1][3] |

| Melting Point | 123-126 °C | [5][6] |

| Boiling Point | 293 °C at 760 Torr (decomposes) | [7] |

| Solubility in Water | 221 mg/L at 25°C | [8] |

| logP (Octanol-Water) | 2.94 | [8] |

Solubility

This compound exhibits varying solubility in different organic solvents. A summary of its solubility is presented below.

| Solvent | Solubility | References |

| Ethanol (B145695) | Soluble | [2][3] |

| Diethyl Ether | Soluble | [3] |

| Benzene (B151609) | Slightly soluble | [2] |

| Acetone | Soluble | [1] |

| Acetic Acid | Insoluble | [2] |

Spectroscopic Data

The spectroscopic properties of this compound are essential for its identification and characterization.

| Spectroscopy | Data | References |

| ¹H NMR (DMSO-d₆) | Signals corresponding to aromatic and N-H protons. | [9] |

| ¹³C NMR (DMSO-d₆) | Signals for aromatic carbons. | [10] |

| IR (KBr disc) | Characteristic peaks for N-H stretching, C-H aromatic stretching, and C=C aromatic stretching. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while N-H stretching is observed in the 3200-3600 cm⁻¹ region. Aromatic C=C stretching bands are expected in the 1450–1600 cm⁻¹ range. | [11][12][13][14] |

| UV-Vis (Ethanol) | λmax at 245 nm and 290 nm | [1] |

Chemical Reactivity and Key Reactions

This compound undergoes several important chemical reactions, the most notable of which are its oxidation to azobenzene and the acid-catalyzed benzidine (B372746) rearrangement.

Redox Chemistry: The this compound-Azobenzene Equilibrium

This compound can be oxidized to azobenzene, and conversely, azobenzene can be reduced to this compound. This redox relationship is a key aspect of its chemistry. The oxidation is often spontaneous in the presence of air.[2][15]

The Benzidine Rearrangement

In the presence of a strong acid, this compound undergoes an intramolecular rearrangement to form benzidine (4,4'-diaminobiphenyl) and other related products.[16][17][18] This reaction is a classic example of a sigmatropic rearrangement.[19]

Experimental Protocols

Synthesis of this compound from Nitrobenzene (B124822)

This protocol describes the reduction of nitrobenzene to this compound using zinc dust and sodium hydroxide (B78521) in a methanol-water solvent system.[8]

Materials:

-

Nitrobenzene (100 g)

-

Sodium hydroxide (105 g)

-

Methanol (B129727) (50 mL)

-

Water (300 mL)

-

Zinc dust (sieved)

-

Ice

-

Concentrated hydrochloric acid

Procedure:

-

Dissolve 105 g of sodium hydroxide in 300 mL of water in a reaction flask equipped with a reflux condenser and a mechanical stirrer.

-

Add a mixture of 50 mL of methanol and 100 g of nitrobenzene to the sodium hydroxide solution.

-

With vigorous stirring, add sieved zinc dust in small portions. The reaction is exothermic and the mixture will begin to boil.

-

Continue adding zinc dust portion-wise to maintain a gentle boil.

-

After the addition of zinc is complete, continue stirring and heating if necessary until the reaction is complete (indicated by a color change).

-

Cool the reaction mixture in an ice bath and dilute with distilled water.

-

Carefully acidify the mixture with concentrated hydrochloric acid, ensuring the temperature does not exceed 15 °C.

-

This compound will precipitate as a solid.

-

Separate the solid product from the liquid and any unreacted zinc by filtration through a porcelain funnel without filter paper.

-

Wash the collected this compound with water and dry.

Purification of this compound

This compound can be purified by recrystallization from hot ethanol containing a small amount of ammonium (B1175870) sulfide (B99878) or sulfurous acid to prevent oxidation.[20]

Materials:

-

Crude this compound

-

Ethanol

-

Ammonium sulfide or sulfurous acid

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethanol containing a small quantity of ammonium sulfide or sulfurous acid.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to induce crystallization.

-

Collect the purified crystals by filtration.

-

Dry the crystals in a vacuum desiccator, preferably in an inert atmosphere (e.g., nitrogen) and store in the dark.

Safety and Handling

This compound is considered a hazardous substance and should be handled with appropriate safety precautions. It is a suspected carcinogen and can be toxic if ingested, inhaled, or absorbed through the skin.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile chemical with a rich chemistry that makes it a valuable intermediate in organic synthesis. Its fundamental properties, including its physical characteristics, spectroscopic data, and chemical reactivity, are well-documented. A thorough understanding of these properties, along with established experimental protocols for its synthesis and handling, is essential for its safe and effective use in research and industrial applications. This guide provides a consolidated resource to aid researchers and professionals in their work with this important compound.

References

- 1. Preparation method for this compound compounds - Eureka | Patsnap [eureka.patsnap.com]

- 2. sciencemadness.org [sciencemadness.org]

- 3. This compound can be obtained from nitro benzene in class 12 chemistry CBSE [vedantu.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CS204007B2 - Process for preparing this compound - Google Patents [patents.google.com]

- 7. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 8. Sciencemadness Discussion Board - this compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. rsc.org [rsc.org]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. personal.utdallas.edu [personal.utdallas.edu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. youtube.com [youtube.com]

- 17. This compound on treatment with H2SO4 forms A Azobenzene class 12 chemistry CBSE [vedantu.com]

- 18. scribd.com [scribd.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. ia601504.us.archive.org [ia601504.us.archive.org]

Synthesis of Hydrazobenzene from Nitrobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis of hydrazobenzene from nitrobenzene (B124822). This compound, or 1,2-diphenylhydrazine, is a crucial chemical intermediate in the manufacturing of various products, including dyes and pharmaceuticals like phenylbutazone (B1037) and sulfinpyrazone.[1][2] The primary route to its synthesis involves the reduction of nitrobenzene, which can be achieved through several distinct methodologies. This guide details the core reaction pathways, presents comparative data on various synthetic protocols, and provides detailed experimental procedures.

Reaction Pathway: The Reduction of Nitrobenzene in Alkaline Media

The conversion of nitrobenzene to this compound in an alkaline medium is not a single-step reduction but a multi-stage process involving several key intermediates. The reaction can proceed through two general pathways: a direct reduction pathway and a condensation pathway.

The condensation route is predominant in alkaline conditions. Initially, nitrobenzene is reduced to nitrosobenzene (B162901) and subsequently to N-phenylhydroxylamine.[3] These two intermediates then undergo a bimolecular condensation reaction to form azoxybenzene.[4][5] Azoxybenzene is then successively reduced to azobenzene (B91143) and finally to the desired product, this compound.[6][7]

Chemical Synthesis Methodologies

The reduction of nitrobenzene to this compound can be accomplished using various reducing agents and catalysts. The choice of method often depends on the desired scale, yield, and purity. Below are detailed protocols for common laboratory and industrial synthesis methods.

This is a classic and frequently cited method for preparing this compound.[8] Zinc powder acts as the reducing agent in a strong alkaline solution, typically aqueous ethanol (B145695). The reaction is vigorous and proceeds through the intermediates outlined in the pathway above.

Experimental Protocol:

-

To a 250 mL three-necked flask equipped with a mechanical stirrer and reflux condenser, add nitrobenzene (0.25 mol), sodium hydroxide (B78521) (0.08 mol), water, and 95% (v/v) ethanol.[8]

-

Heat the mixture in a water bath to reflux temperature while stirring mechanically.[8]

-

Incrementally add zinc powder to the refluxing mixture. Additional portions of 95% ethanol and water may be added as needed to maintain a stirrable slurry.[8]

-

Continue heating at reflux until the reaction mixture turns nearly colorless or pale yellow.[8]

-

Stop the reaction and cool the mixture to room temperature. To prevent air oxidation of the product, add 2 mL of water containing dissolved sulfur dioxide.[8]

-

Neutralize the mixture to a pH of 7 using 18% (v/v) dilute hydrochloric acid.[8]

-

Filter the mixture. The filter cake is then extracted with diethyl ether.[8]

-

The ether is distilled off to yield the crude product, which is then recrystallized from hot ethanol and dried under a nitrogen atmosphere to yield white, plate-like crystals of this compound.[8]

An alternative to zinc is the use of magnesium turnings in anhydrous methanol (B129727). It is crucial to use an excess of magnesium; otherwise, the reaction may stop at the azobenzene stage.[9][10]

Experimental Protocol:

-

In a flask equipped with an efficient reflux condenser, place nitrobenzene (10.0 g, 8.4 mL), commercial absolute methanol (200 mL), and a small crystal of iodine (as an activator).[9]

-

Introduce magnesium turnings (15.0 g) in portions of approximately 3 g over one hour. If the reaction becomes too vigorous, moderate it by briefly immersing the flask in an ice-water bath.[9]

-

After all the magnesium has been added, heat the mixture on a steam bath until it becomes colorless.[9]

-

Prepare a Büchner funnel with a thin layer of filter aid over filter paper and preheat it.

-

Filter the hot reaction mixture through the preheated funnel, rinsing the flask with 20 mL of hot methanol.[9]

-

Add approximately 100 mL of water to the filtrate and allow it to cool slowly in a corked flask until crystallization is complete.[9]

-

Filter the product rapidly, avoiding excessive passage of air through the solid to prevent oxidation.[9]

-

Recrystallize the crude product from ethanol containing a small amount of dissolved sulfur dioxide, with minimal exposure to air. Dry in a desiccator previously filled with nitrogen.[9]

Catalytic transfer hydrogenation offers a high-yield, selective, and scalable route to this compound. This method typically employs a noble metal catalyst, such as Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C), in an alkaline environment.[11]

Experimental Protocol (Pd/C Catalyst):

-

Charge a suitable hydrogenation reactor with nitrobenzene (12.3 g, 0.1 mol), 5% Pd/C catalyst (0.2 g), sodium hydroxide (4 g), a co-catalyst such as 1,4-naphthoquinone (B94277) (0.1 g), and a solvent (e.g., ethanol).[11]

-

Seal the reactor and purge it with nitrogen, followed by hydrogen gas.

-

Pressurize the reactor with hydrogen (e.g., 6 bar).[8]

-

Heat the reaction mixture to the desired temperature (e.g., 30-40°C) with vigorous stirring.[11]

-

Monitor the reaction progress by hydrogen uptake. The reaction is typically complete within a few hours.

-

After the reaction, cool the reactor, vent the excess hydrogen, and purge with nitrogen.

-

Filter the reaction mixture to remove the catalyst.

-

Process the filtrate via neutralization, extraction, and recrystallization as described in previous methods to isolate the pure this compound.

Quantitative Data Summary

The efficiency of this compound synthesis varies significantly with the chosen method. The following tables summarize quantitative data from published experimental protocols.

Table 1: Comparison of Synthesis Methods

| Method | Reducing Agent / Catalyst | Medium | Temperature | Reported Yield | Reference |

| Zinc Reduction | Zinc Powder | Alkaline (NaOH) / Ethanol | Reflux | Not explicitly stated | [8] |

| Magnesium Reduction | Magnesium Turnings | Methanol | Reflux | ~49% (from 10g NB) | [9] |

| Devarda's Alloy | Devarda's Alloy | Alkaline (NaOH) / Ethanol | Reflux | ~56% (from 10g NB) | [9] |

| Catalytic Hydrogenation | 5% Pd/C, H₂ | Alkaline (NaOH) / Ethanol | 30 - 40 °C | Up to 95.3% | [11] |

| Catalytic Hydrogenation* | 1% Pt/C, H₂ | Alkaline (KOH) / n-heptane | 55 - 65 °C | 91.5% | [8] |

*Note: This protocol used ortho-chloronitrobenzene as the starting material.

Table 2: Detailed Reactant Quantities for Laboratory-Scale Syntheses

| Method | Nitrobenzene | Primary Reagent | Quantity | Solvent | Volume | Reference |

| Magnesium Reduction | 10.0 g (8.4 mL) | Mg Turnings | 15.0 g | Methanol | 200 mL | [9] |

| Devarda's Alloy | 10.0 g (8.4 mL) | Devarda's Alloy | 12.0 g | Ethanol | 100 mL | [9] |

| Pd/C Hydrogenation | 12.3 g (0.1 mol) | 5% Pd/C Catalyst | 0.2 g | Ethanol | Not specified | [11] |

This guide provides a foundational understanding of the synthesis of this compound from nitrobenzene. Researchers and professionals should note that while these protocols are derived from reliable sources, all laboratory work must be conducted with appropriate safety precautions and may require optimization based on specific equipment and reagent quality. The catalytic hydrogenation route, in particular, offers high efficiency and selectivity, making it a strong candidate for larger-scale production.

References

- 1. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. Nitrobenzene gives azobenzene and this compound when class 11 chemistry CBSE [vedantu.com]

- 6. researchgate.net [researchgate.net]

- 7. allen.in [allen.in]

- 8. guidechem.com [guidechem.com]

- 9. sciencemadness.org [sciencemadness.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of this compound and Its Derivatives - Dissertation [m.dissertationtopic.net]

The History and Discovery of Hydrazobenzene: A Technical Guide

Abstract

Hydrazobenzene (1,2-Diphenylhydrazine) is a significant aromatic organic compound that has played a pivotal role in the development of synthetic chemistry, particularly in the dye and pharmaceutical industries.[1][2] This technical guide provides a comprehensive overview of the history, discovery, and key chemical transformations of this compound. It details the classical and modern synthetic protocols, summarizes its physicochemical properties, and elucidates the mechanism of its most notable reaction, the benzidine (B372746) rearrangement. This document is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this foundational chemical intermediate.

Historical Context and Discovery

The story of this compound is intrinsically linked to the burgeoning field of organic chemistry in the 19th century and the exploration of aromatic compounds derived from coal tar.

Precursors: Benzene (B151609) and Nitrobenzene (B124822)

The journey begins with the discovery of benzene. In 1833, German chemist Eilhard Mitscherlich synthesized benzene by heating benzoic acid with calcium hydroxide (B78521).[3] He named the resulting oily substance "Benzin."[3] A year later, in 1834, Mitscherlich treated benzene with nitric acid to produce the first nitroaromatic compound, nitrobenzene.[3][4][5] These discoveries laid the essential groundwork for the synthesis of a vast array of aromatic compounds.

The Emergence of Azobenzene and this compound

In the mid-19th century, chemists began exploring the reduction of nitrobenzene under various conditions. The first synthesis of azobenzene, the oxidized counterpart of this compound, was achieved by Mitscherlich in 1834.[6] The synthesis of this compound itself followed, with its first preparation in the late 19th century accomplished through the reduction of azobenzene.[7] Traditional laboratory and industrial methods for preparing this compound involved the reduction of nitrobenzene using zinc powder in a strongly alkaline medium.[1]

The Benzidine Rearrangement: A Serendipitous Discovery

A pivotal moment in the history of this compound occurred in 1863 when August Wilhelm von Hofmann, while investigating the reduction of azobenzene, accidentally discovered the acid-catalyzed transformation of this compound into a new diamine compound.[8][9] This reaction, now famously known as the benzidine rearrangement , produces 4,4'-diaminobiphenyl (benzidine) and became a cornerstone of synthetic dye manufacturing.[8][10] The rearrangement and its mechanism have been extensively studied for over 150 years.[8]

Physicochemical Properties of this compound

This compound is a crystalline solid at room temperature, appearing as white to pale yellow crystals.[1] Its physical and chemical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₁₂H₁₂N₂ | [1][2][11] |

| Molar Mass | 184.24 g/mol | [2][11][12] |

| Appearance | White to pale yellow crystalline solid | [1][7] |

| Melting Point | 123–126 °C | [2][12] |

| Boiling Point | Decomposes at its melting point | [13] |

| Solubility | Soluble in ethanol (B145695) and diethyl ether; slightly soluble in cold water; insoluble in hot water. | [1][14] |

| Topological Polar Surface Area | 24.1 Ų | [11] |

| Hydrogen Bond Donor Count | 2 | [11] |

| Hydrogen Bond Acceptor Count | 2 | [11] |

Synthesis of this compound: Experimental Protocols

Several methods have been developed for the synthesis of this compound, ranging from classical reductions with metal dusts to modern catalytic hydrogenation techniques.

Logical Pathway for this compound Synthesis

The synthesis of this compound from nitrobenzene proceeds through a series of reduction intermediates. The pathway involves the stepwise removal of oxygen atoms and the formation of a nitrogen-nitrogen bond.

Protocol 1: Reduction of Nitrobenzene with Zinc Dust

This is a classic and widely cited method for preparing this compound on a laboratory scale.[1]

Reaction: 2C₆H₅NO₂ + 5Zn + 10NaOH → C₆H₅NHNHC₆H₅ + 5Na₂ZnO₂ + 4H₂O[1]

Materials:

-

Nitrobenzene

-

Zinc powder

-

Sodium hydroxide (NaOH)

-

95% Ethanol

-

Diethyl ether

-

18% Hydrochloric acid (HCl)

-

Water containing dissolved sulfur dioxide (for preventing oxidation)

Procedure:

-

In a 250 mL three-neck flask equipped with a mechanical stirrer and reflux condenser, add nitrobenzene (0.25 mol), sodium hydroxide (0.08 mol), water, and 95% ethanol.[1]

-

Heat the mixture in a water bath to reflux temperature with continuous stirring.[1]

-

Incrementally add zinc powder to the refluxing mixture.[1]

-

Maintain the reaction at reflux until the solution turns pale yellow or nearly colorless.[1]

-

Cool the reaction mixture to room temperature. To prevent oxidation of the product, add a small amount of water containing sulfur dioxide.[1]

-

Neutralize the mixture to a pH of 7 using 18% dilute hydrochloric acid.[1]

-

Filter the mixture to collect the solid precipitate.[1]

-

Extract the filter cake with diethyl ether.[1]

-

Distill off the diethyl ether to obtain the crude this compound.[1]

-

Recrystallize the crude product from hot ethanol and dry under a nitrogen atmosphere to yield pure, white plate-like crystals of this compound.[1]

Experimental Workflow for Zinc Reduction Synthesis

The following diagram illustrates the step-by-step laboratory workflow for the zinc reduction method.

Protocol 2: Catalytic Hydrogenation of Nitrobenzene

Modern synthetic approaches often employ catalytic hydrogenation for a more efficient and cleaner reaction.[15]

Materials:

-

Nitrobenzene (0.1 mol, 12.3 g)

-

Palladium on carbon (Pd/C) catalyst (0.2 g)

-

Sodium hydroxide (4 g)

-

1,4-Naphthoquinone (cocatalyst, 0.1 g)

-

Solvent (e.g., ethanol)

-

Hydrogen gas (H₂)

Procedure:

-

Charge a hydrogenation reactor with nitrobenzene, Pd/C catalyst, sodium hydroxide, the cocatalyst, and the solvent.[15]

-

Seal the reactor and purge with hydrogen gas.

-

Pressurize the reactor with hydrogen.[15]

-

Maintain the reaction temperature between 30-40 °C with vigorous stirring.[15]

-

Monitor the reaction progress by hydrogen uptake.

-

Once the reaction is complete, vent the reactor and filter the mixture to remove the catalyst.

-

The filtrate is then worked up to isolate the this compound product. This method can achieve yields of up to 95.3%.[15]

The Benzidine Rearrangement

The benzidine rearrangement is the most significant reaction of this compound. It is an acid-catalyzed intramolecular process that converts N,N'-diarylhydrazines into diaminobiphenyl derivatives.[8]

Reaction Mechanism

The rearrangement is understood to proceed via a concerted[2][2]-sigmatropic rearrangement mechanism.[9] Upon treatment with acid, the this compound is protonated. This protonated intermediate then undergoes a molecular reorganization where the nitrogen-nitrogen bond is cleaved and a new carbon-carbon bond is formed between the two para-positions of the phenyl rings.[16]

Experimental Protocol for Benzidine Rearrangement

Materials:

-

This compound

-

Concentrated Hydrochloric Acid (HCl)

-

Water

-

Sodium hydroxide (NaOH) solution

Procedure:

-

Suspend the synthesized this compound in water in a flask.[17]

-

While boiling the suspension, gradually add concentrated hydrochloric acid.[17]

-

Continue boiling for several minutes after the addition of acid is complete to ensure the rearrangement goes to completion.[17]

-

The resulting solution contains benzidine hydrochloride.[17]

-

Filter the hot solution.

-

To isolate the free benzidine base, treat the filtrate with a dilute NaOH solution until the solution is alkaline.[17]

-

Cool the solution to allow the benzidine to crystallize.[17]

-

Filter the crystals, wash with cold water, and dry. The product can be further purified by recrystallization from hot water.[17]

Conclusion

From its roots in the 19th-century exploration of aromatic chemistry to its pivotal role in the synthesis of dyes and other complex molecules, this compound remains a compound of significant interest. Its synthesis, particularly through the reduction of nitrobenzene, and its subsequent acid-catalyzed rearrangement to benzidine, are classic examples of fundamental organic reactions. The detailed protocols and mechanistic pathways provided in this guide offer a comprehensive technical resource for chemists and researchers, underscoring the enduring importance of this compound in synthetic organic chemistry.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Eilhard Mitscherlich – Wikipedia [de.wikipedia.org]

- 4. oxfordreference.com [oxfordreference.com]

- 5. Eilhardt Mitscherlich | Organic Chemistry, Crystallography, Isomerism | Britannica [britannica.com]

- 6. Eilhard Mitscherlich - Wikipedia [en.wikipedia.org]

- 7. Page loading... [wap.guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. Benzidine Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 12. 氢化偶氮苯 | Sigma-Aldrich [sigmaaldrich.com]

- 13. This compound | C12H12N2 | CID 31222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. Synthesis of this compound and Its Derivatives - Dissertation [m.dissertationtopic.net]

- 16. m.youtube.com [m.youtube.com]

- 17. Sciencemadness Discussion Board - this compound - Powered by XMB 1.9.11 [sciencemadness.org]

An In-depth Technical Guide to the Chemical Structure of 1,2-Diphenylhydrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diphenylhydrazine (B7769752), also known as hydrazobenzene, is an aromatic hydrazine (B178648) derivative of significant interest in organic synthesis and pharmaceutical development. Historically, it was a key intermediate in the production of benzidine-based dyes.[1][2] Currently, its primary application lies in the synthesis of anti-inflammatory drugs, most notably phenylbutazone, which is used in veterinary medicine.[1][3][4] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of 1,2-diphenylhydrazine, with a focus on data and methodologies relevant to researchers in the chemical and pharmaceutical sciences. The molecule's propensity to undergo the benzidine (B372746) rearrangement and its metabolic fate are also discussed in detail.

Chemical and Physical Properties

1,2-Diphenylhydrazine is a white to yellow crystalline solid.[5] It is sparingly soluble in water but soluble in organic solvents like ethanol (B145695).[6] The compound is known to be unstable under certain conditions; it oxidizes in air and decomposes in acidic solutions.[6] In aqueous environments, it can degrade to azobenzene (B91143) and, under acidic conditions, rearrange to benzidine.[3]

Table 1: Physicochemical Properties of 1,2-Diphenylhydrazine

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₂N₂ | [7] |

| Molecular Weight | 184.24 g/mol | [7] |

| Appearance | White to yellow crystalline solid | [5] |

| Melting Point | 123-126 °C | [6] |

| Boiling Point | Decomposes | [3] |

| Water Solubility | Low | [5] |

| Log Kow | 2.94 | [1] |

| CAS Number | 122-66-7 | [8] |

Spectroscopic Data

The structural characterization of 1,2-diphenylhydrazine is well-established through various spectroscopic techniques.

Table 2: Spectroscopic Data for 1,2-Diphenylhydrazine

| Technique | Key Data and Interpretation | Reference(s) |

| ¹H NMR | Spectra show characteristic signals for the aromatic protons of the two phenyl rings and the N-H protons of the hydrazine moiety. | [9] |

| ¹³C NMR | Spectra display signals corresponding to the carbon atoms of the phenyl rings. | [10] |

| FTIR | The infrared spectrum exhibits characteristic absorption bands for N-H stretching and C-H stretching of the aromatic rings. | [8] |

| Mass Spec (EI) | The mass spectrum shows a molecular ion peak corresponding to its molecular weight. | [8] |

Experimental Protocols

Synthesis of 1,2-Diphenylhydrazine

Method 1: Reduction of Nitrobenzene (B124822)

A common industrial method for the synthesis of 1,2-diphenylhydrazine is the stepwise reduction of nitrobenzene.[3]

-

Materials: Nitrobenzene, iron or zinc powder, caustic solution (e.g., sodium hydroxide), ethanol (optional).[3][11]

-

Procedure:

-

In a reaction vessel, nitrobenzene is treated with iron or zinc powder in an alkaline medium, such as a caustic soda solution.[3][11]

-

The reaction proceeds in a stepwise manner, first reducing nitrobenzene to azoxybenzene, then to azobenzene, and finally to 1,2-diphenylhydrazine.[3]

-

The reaction mixture is typically heated to facilitate the reduction.

-

Upon completion, the 1,2-diphenylhydrazine product is separated from the metal sludge. This can be achieved by solvent extraction.[3]

-

An alternative approach involves stopping the reaction at the azobenzene stage, followed by a final reduction step using a zinc-alcoholic alkali solution. The product is then isolated by filtration and washing.[3]

-

-

Optimized Conditions: A study reported an optimized process using nitrobenzene and zinc powder in an alkaline medium with a 1:1.5 volume ratio of ethanol to water. The optimal molar ratio of nitrobenzene to zinc powder was found to be 1:5, with a reaction time of 1.5 hours, yielding up to 90%.[11]

Method 2: From Azoxybenzene

-

Materials: Azoxybenzene, 1,3-bis(N',N'-dimethyl-4-aminopyridinium)propane diiodide (DMAP salt), sodium hydride, dry N,N-dimethylformamide (DMF).[12]

-

Procedure:

-

Azoxybenzene (0.33 mmol) is treated with the DMAP salt (1.0 mmol) and sodium hydride (2.0 mmol) in dry DMF (5 mL).[12]

-

The reaction is carried out at room temperature under UV light for 18 hours.[12]

-

This method affords 1,2-diphenylhydrazine in approximately 73% yield, along with azobenzene as a byproduct (18% yield).[12]

-

Spectroscopic Analysis Protocols

-

¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve a small amount of 1,2-diphenylhydrazine in a suitable deuterated solvent (e.g., CDCl₃).

-

Instrumentation: A standard NMR spectrometer (e.g., 500 MHz).[10]

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra according to standard instrument procedures. Chemical shifts are typically reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (B1202638) (TMS).[10][13]

-

-

FTIR Spectroscopy:

-

Mass Spectrometry:

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC/MS) for sample introduction and separation.[3]

-

Procedure: The sample is introduced into the mass spectrometer, where it is ionized (e.g., by electron ionization). The resulting ions are separated based on their mass-to-charge ratio and detected. It is important to note that 1,2-diphenylhydrazine can oxidize to azobenzene upon injection into a GC column, which must be considered during analysis.[3]

-

Chemical Structure and Reactivity

The structure of 1,2-diphenylhydrazine is characterized by two phenyl groups attached to adjacent nitrogen atoms of a hydrazine core.

References

- 1. epa.gov [epa.gov]

- 2. researchgate.net [researchgate.net]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C12H12N2 | CID 31222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,2-Diphenylhydrazine | 122-66-7 [chemicalbook.com]

- 7. dev.klivon.com [dev.klivon.com]

- 8. Hydrazine, 1,2-diphenyl- [webbook.nist.gov]

- 9. 1,2-Diphenylhydrazine(122-66-7) 1H NMR [m.chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. Research on the Synthesis of 1,2-Diphenylhydrazine | Semantic Scholar [semanticscholar.org]

- 12. 1,2-Diphenylhydrazine synthesis - chemicalbook [chemicalbook.com]

- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 14. egikunoo.wordpress.com [egikunoo.wordpress.com]

An In-depth Technical Guide to the Core Chemical Reactions of Hydrazobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key chemical reactions involving hydrazobenzene, an important intermediate in the synthesis of various industrial chemicals and pharmaceuticals. The document details the synthesis of this compound, its oxidation to azobenzene (B91143), and its characteristic benzidine (B372746) rearrangement. Emphasis is placed on reaction mechanisms, experimental protocols, and quantitative data to support research and development activities. The guide also explores the toxicological implications of this compound, particularly its carcinogenic properties, and proposes a logical pathway for its mechanism of action.

Synthesis of this compound via Reduction of Nitrobenzene (B124822)

The most common and industrially significant method for synthesizing this compound is the reduction of nitrobenzene. This reaction can be achieved using various reducing agents, with zinc powder in an alkaline medium being a prevalent method.

Reaction Mechanism

The reduction of nitrobenzene to this compound in an alkaline medium is a multi-step process. Initially, nitrobenzene is reduced to nitrosobenzene (B162901), which is then further reduced to phenylhydroxylamine. Under alkaline conditions, nitrosobenzene and phenylhydroxylamine condense to form azoxybenzene (B3421426). Subsequent reduction of azoxybenzene yields azobenzene, which is finally reduced to this compound.

Quantitative Data for this compound Synthesis

| Reducing Agent/System | Catalyst/Conditions | Solvent | Yield (%) | Reference |

| Zinc powder / NaOH | Reflux | Ethanol (B145695)/Water | ~91.5% | [1] |

| Devarda's alloy / NaOH | Gentle warming | Ethanol/Water | - | |

| Magnesium turnings | Iodine (catalyst) | Methanol | - | |

| Sodium amalgam | Carbon | 50-80% aqueous alcohol | ~98% | |

| Gold / Boron nitride | Potassium hydroxide (B78521), 90°C | Isopropanol | >90% |

Experimental Protocol: Synthesis of this compound using Zinc Powder and Sodium Hydroxide[1]

-

Reaction Setup: In a 250 mL three-neck flask equipped with a mechanical stirrer and a reflux condenser, add nitrobenzene (0.25 mol), sodium hydroxide (0.08 mol), water, and 95% (v/v) ethanol.

-

Reaction Execution: Heat the mixture in a water bath to reflux temperature with continuous stirring.

-

Addition of Reducing Agent: Incrementally add zinc powder to the refluxing mixture. Additional 95% (v/v) ethanol and water can be added as needed to maintain a stirrable slurry.

-

Monitoring the Reaction: Continue the reaction at reflux until the reaction mixture turns nearly colorless or pale yellow.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

To prevent oxidation of the product, add 2 mL of water containing dissolved sulfur dioxide.

-

Neutralize the mixture to a pH of 7 using 18% (v/v) dilute hydrochloric acid.

-

Filter the mixture to remove zinc oxide and other solid byproducts.

-

Extract the filter cake with diethyl ether.

-

Distill off the diethyl ether to obtain the crude this compound.

-

-

Purification: Recrystallize the crude product from hot ethanol and dry the resulting white plate-like crystals under a nitrogen atmosphere. The expected melting point is 126-128°C.

Caption: Synthesis pathway of this compound from Nitrobenzene.

Oxidation of this compound to Azobenzene

This compound can be readily oxidized to form azobenzene. This reaction is often spontaneous upon exposure to air and light, but can be performed in a controlled manner using various oxidizing agents.

Reaction Mechanism

The oxidation of this compound involves the removal of two hydrogen atoms from the hydrazine (B178648) bridge, leading to the formation of a nitrogen-nitrogen double bond characteristic of azo compounds.

Quantitative Data for Oxidation of this compound

| Oxidizing Agent | Catalyst | Solvent | Yield (%) | Reference |

| Air | tert-Butyl Nitrite (B80452) (TBN) | Ethanol | up to 98% | [2] |

| Molecular Oxygen | Co(3MeOsalen) | Methanol | - | |

| Hydrogen Peroxide | Vanadium(V) ions | Ethanol | - |

Experimental Protocol: tert-Butyl Nitrite-Catalyzed Oxidation of this compound[2]

-

Reaction Setup: In a 10 mL tube, add this compound (0.5 mmol) and ethanol (2 mL).

-

Addition of Catalyst: Add tert-butyl nitrite (TBN) (30 mol %) to the mixture.

-

Reaction Execution: Stir the reaction mixture at room temperature under an atmospheric environment for 2 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography.

-

Work-up: Concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the resulting azobenzene by column chromatography using a hexane/ethyl acetate (B1210297) eluent system.

Caption: Oxidation of this compound to Azobenzene.

Benzidine Rearrangement

The benzidine rearrangement is a classic and mechanistically significant reaction of this compound and its derivatives. Under acidic conditions, this compound rearranges to form 4,4'-diaminobiphenyl (benzidine) and other related products.

Reaction Mechanism

The mechanism of the benzidine rearrangement is complex and has been the subject of extensive study. It is generally accepted to be an intramolecular process. The primary pathway for the formation of benzidine is a concerted[2][2]-sigmatropic rearrangement. When the para positions of the benzene (B151609) rings are substituted, a[3][3]-sigmatropic rearrangement can occur, leading to the formation of an ortho-semidine.

Products of Benzidine Rearrangement

The product distribution of the benzidine rearrangement is highly dependent on the reaction conditions and the substitution pattern of the this compound. For unsubstituted this compound, the major products are benzidine and diphenyline.

| Reactant | Major Product(s) | Minor Product(s) |

| This compound | Benzidine (~70%), Diphenyline (~30%) | o-Semidine, p-Semidine |

Experimental Protocol: Acid-Catalyzed Rearrangement of this compound to Benzidine

-

Reaction Setup: Prepare a solution of this compound in an appropriate solvent such as ethanol.

-

Acid Catalysis: Add a strong acid, such as concentrated hydrochloric acid or sulfuric acid, to the solution. The reaction is typically carried out in aqueous or ethanolic solutions of the acid.

-

Reaction Execution: The reaction mixture is often heated to facilitate the rearrangement. The reaction time and temperature will vary depending on the specific acid and its concentration.

-

Work-up:

-

After the reaction is complete, the mixture is cooled.

-

The product, often precipitating as a salt (e.g., benzidine sulfate), is collected by filtration.

-

The free base can be obtained by neutralization with a base, such as sodium hydroxide.

-

-

Purification: The crude benzidine can be purified by recrystallization.

Caption: Mechanism of the Benzidine Rearrangement.

Toxicological Profile and Proposed Carcinogenic Pathway

This compound is recognized as a probable human carcinogen based on sufficient evidence from animal studies.[3] Its use in the synthesis of pharmaceuticals and other chemicals necessitates a thorough understanding of its toxicological profile.

Carcinogenicity

Studies have shown that dietary exposure to this compound can cause various types of cancer in rodents, including hepatocellular carcinoma and mammary-gland adenocarcinoma.[3] While direct evidence in humans is limited, its role as a precursor to the known human carcinogen benzidine is a significant concern.

Proposed Carcinogenic Signaling Pathway

The precise signaling pathways disrupted by this compound leading to carcinogenesis are not yet fully elucidated. However, based on the known metabolism and genotoxicity of related compounds, a logical pathway can be proposed. The carcinogenicity of this compound is likely initiated by its metabolic activation into reactive electrophilic species. These reactive metabolites can then form covalent adducts with DNA, leading to mutations. If these mutations occur in critical genes that regulate cell growth and proliferation (e.g., tumor suppressor genes or proto-oncogenes), they can initiate the process of carcinogenesis. This can lead to uncontrolled cell proliferation, evasion of apoptosis, and ultimately, tumor formation. It is important to note that this represents a generalized pathway for genotoxic carcinogens, and the specific signaling molecules and pathways directly affected by this compound require further investigation.

Caption: Proposed carcinogenic pathway of this compound.

References

The Pivotal Role of Hydrazobenzene as an Intermediate in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Hydrazobenzene, also known as 1,2-diphenylhydrazine, is a significant intermediate in organic synthesis, serving as a crucial building block for a variety of valuable compounds ranging from dyes and pigments to essential pharmaceuticals. Its unique chemical structure, featuring a nitrogen-nitrogen single bond connecting two phenyl groups, imparts a rich reactivity that allows for its transformation into a diverse array of molecular architectures. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on experimental protocols and quantitative data to support researchers in their practical applications.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. These properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂N₂ | [1] |

| Molecular Weight | 184.24 g/mol | [1][2] |

| Appearance | Colorless to pale yellow crystals | [3] |

| Melting Point | 123–126 °C (decomposes) | [4] |

| Boiling Point | 293 °C at 760 mmHg | [2][5] |

| Solubility | Very soluble in ethanol (B145695); slightly soluble in benzene; practically insoluble in water.[2][4] | |

| Log K_ow | 2.94 | [2][5] |

| pKa | -0.65 (estimated) | [5] |

Synthesis of this compound

The primary industrial and laboratory synthesis of this compound involves the reduction of nitrobenzene (B124822) under alkaline conditions. Several reducing agents can be employed, with zinc powder being a common choice.

Experimental Protocol: Synthesis of this compound via Zinc Reduction of Nitrobenzene

This protocol details a common laboratory-scale synthesis of this compound.

Materials:

-

Nitrobenzene

-

Zinc dust

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol (95%)

-

Hydrochloric acid (HCl), dilute

-

Diethyl ether

-

Sulfur dioxide (for stabilization of the product)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine nitrobenzene, a solution of sodium hydroxide, and ethanol.[6]

-

Heat the mixture to reflux with continuous stirring.[6]

-

Gradually add zinc dust to the refluxing mixture. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.[6]

-

Continue refluxing until the yellow color of the reaction mixture fades, indicating the consumption of nitrobenzene.[6]

-

Cool the reaction mixture to room temperature. To prevent oxidation of the product, a small amount of water saturated with sulfur dioxide can be added.

-

Neutralize the mixture with dilute hydrochloric acid.[6]

-

Filter the mixture to remove zinc oxide and other inorganic salts.

-

Extract the filtrate with diethyl ether.

-

Dry the ether extract over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure to obtain crude this compound.

-

Recrystallize the crude product from hot ethanol to yield pure, crystalline this compound.[6]

Yield: Yields for this reaction can vary depending on the specific conditions and scale but are generally in the range of 75-85%.[7]

Alternative Synthetic Routes

Other methods for the synthesis of this compound have been developed to improve yield, reduce reaction times, and employ more environmentally benign reagents.

| Reducing Agent/System | Solvent | Conditions | Typical Yield | Reference |

| Zinc dust / NaOH | Ethanol/Water | Reflux | ~80-85% | [7] |

| Magnesium turnings / Methanol | Methanol | Reflux | Good | [8][9] |

| Devarda's alloy / NaOH | Ethanol/Water | Gentle warming | ~87% (for 5.2g scale) | [9] |

| Catalytic Hydrogenation (e.g., Pd/C) | Varies | Varies | High | [10] |

Key Reactions of this compound as an Intermediate

This compound is a versatile intermediate that participates in several important organic transformations.

The Benzidine (B372746) Rearrangement

The most notable reaction of this compound is the acid-catalyzed benzidine rearrangement, which leads to the formation of benzidine (4,4'-diaminobiphenyl) and other isomeric products. This reaction is a classic example of a[6][6]-sigmatropic rearrangement.[11]

Materials:

-

This compound

-

Concentrated Hydrochloric Acid

-

Water

-

Sodium hydroxide solution, dilute

Procedure:

-

Dissolve this compound in a suitable solvent, such as ethanol.

-

Cool the solution in an ice bath.

-

Slowly add concentrated hydrochloric acid with stirring. The reaction is typically carried out at low temperatures to control the reaction rate.[6]

-

After the addition is complete, allow the reaction mixture to stir for a specified period. The progress of the rearrangement can be monitored by thin-layer chromatography.

-

Upon completion, neutralize the reaction mixture with a dilute sodium hydroxide solution to precipitate the benzidine product.[6]

-

Filter the precipitate, wash with cold water, and dry.

-

The crude benzidine can be purified by recrystallization from hot water or ethanol.[6]

Product Distribution: The benzidine rearrangement can yield a mixture of products, including benzidine, diphenyline, and semidine, depending on the reaction conditions and the substitution pattern of the starting this compound.

Oxidation to Azobenzene (B91143)

This compound can be readily oxidized to form azobenzene, a compound with a nitrogen-nitrogen double bond. This transformation is often spontaneous upon exposure to air, hence the need for careful handling and storage of this compound.

Materials:

-

This compound

-

An oxidizing agent (e.g., air, hydrogen peroxide, sodium hypochlorite)

-

A suitable solvent (e.g., ethanol)

Procedure:

-

Dissolve this compound in a suitable solvent like ethanol.

-

Bubble air through the solution or add an oxidizing agent such as hydrogen peroxide dropwise while stirring.

-

The reaction progress can be monitored by the color change from colorless (this compound) to orange-red (azobenzene).

-

Once the reaction is complete, the azobenzene can be isolated by evaporating the solvent and purified by recrystallization.

Synthesis of Phenylbutazone

This compound is a key precursor in the synthesis of phenylbutazone, a non-steroidal anti-inflammatory drug (NSAID). The synthesis involves the condensation of this compound with diethyl n-butylmalonate.[12]

Materials:

-

This compound

-

Diethyl n-butylmalonate

-

A strong base (e.g., sodium ethoxide)

-

A suitable solvent (e.g., anhydrous ethanol or xylene)

Procedure:

-

In a flame-dried reaction vessel under an inert atmosphere, dissolve sodium metal in anhydrous ethanol to prepare a solution of sodium ethoxide.

-

To this solution, add diethyl n-butylmalonate and stir.

-

Add this compound to the reaction mixture.

-

Heat the mixture to reflux for several hours.[12]

-

After cooling, the reaction mixture is typically worked up by acidification and extraction to isolate the crude phenylbutazone.

-

Purification is achieved through recrystallization.

Synthesis of Diphenylamine (B1679370)

This compound can also serve as a precursor for the synthesis of diphenylamine, an important intermediate for antioxidants, dyes, and pharmaceuticals. This transformation typically involves a rearrangement and elimination reaction.

Spectroscopic Data of this compound

The characterization of this compound is crucial for confirming its identity and purity.

| Spectroscopic Technique | Key Data | Reference |

| ¹H NMR | Signals corresponding to the aromatic protons and the N-H protons. | [1][13] |

| ¹³C NMR | Resonances for the aromatic carbons. | [14] |

| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z 184. | [1][15] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H and C-H stretching, and aromatic C=C bending. | [1][16] |

Visualizing the Role of this compound in Synthesis

The following diagrams, generated using Graphviz, illustrate the central role of this compound in key synthetic pathways.

Caption: Synthetic pathways originating from this compound.

Caption: Mechanism of the Benzidine Rearrangement.

Conclusion

This compound's significance as an intermediate in organic synthesis is firmly established through its role in the production of a wide range of commercially important molecules. Its accessibility through the reduction of nitrobenzene and its versatile reactivity, particularly in the classic benzidine rearrangement, make it an indispensable tool for synthetic chemists. The detailed protocols and data presented in this guide are intended to provide researchers and professionals in drug development and materials science with the foundational knowledge and practical insights necessary to effectively utilize this compound in their synthetic endeavors. As the demand for novel and efficient synthetic methodologies continues to grow, the exploration of new reactions and applications for this pivotal intermediate will undoubtedly continue to be a fruitful area of research.

References

- 1. This compound | C12H12N2 | CID 31222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for 1,2-Diphenylhydrazine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Table 1, Properties of this compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Sciencemadness Discussion Board - this compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. US2744935A - Process for the manufacture of hydrazobenzenes - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. sciencemadness.org [sciencemadness.org]

- 10. CN101691332B - Method for preparing 4-amino diphenylamine by catalytic hydrogenation - Google Patents [patents.google.com]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. spectrabase.com [spectrabase.com]

- 16. Hydrazine, 1,2-diphenyl- [webbook.nist.gov]

Hydrazobenzene: A Technical Guide to Its Solubility and Physical Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of hydrazobenzene, with a focus on its solubility profile and key physical characteristics. The information presented is intended to support research, development, and formulation activities involving this compound.

Physical and Chemical Properties

This compound, also known as 1,2-diphenylhydrazine, is an aromatic organic compound with the chemical formula C₁₂H₁₂N₂. It presents as a crystalline solid, with its color ranging from colorless to yellow or orange.[1][2] It is a key intermediate in the synthesis of various dyes and pharmaceuticals.

Data Summary

The following tables summarize the key quantitative physical and chemical data for this compound.

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 184.24 g/mol | [3] |

| Melting Point | 123-126 °C (decomposes) | [4][5] |

| Boiling Point | 293 °C at 760 mmHg | [2][6] |

| Density | 1.158 g/cm³ at 16 °C | [2] |

| Appearance | Colorless to yellow or orange crystalline solid | [1][2] |

Table 2: Solubility of this compound